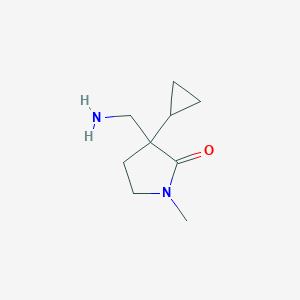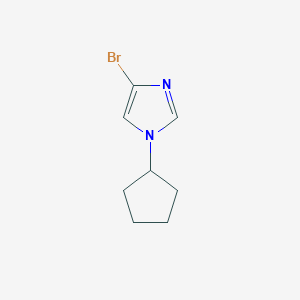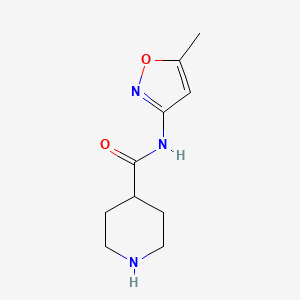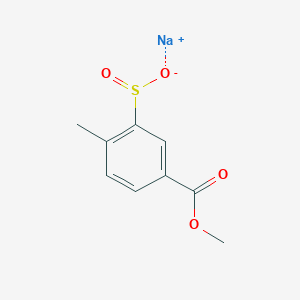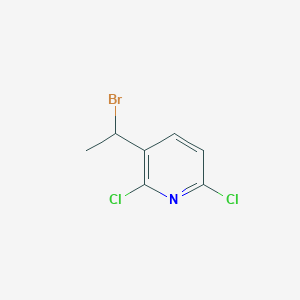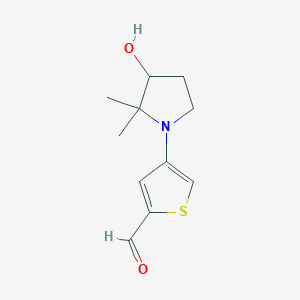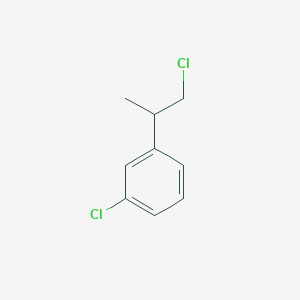
1-Chloro-3-(1-chloropropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C10H12Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropropan-2-yl group and a chlorine atom
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(1-chloropropan-2-yl)benzene typically involves the chlorination of 3-(1-chloropropan-2-yl)benzene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective chlorination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Chloro-3-(1-chloropropan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while sulfonation can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(1-chloropropan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to the interaction of chlorinated aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(1-chloropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted derivatives. The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(1-chloropropan-2-yl)benzene can be compared with other similar compounds such as:
1-Chloro-3-isopropylbenzene: This compound has a similar structure but with an isopropyl group instead of a 1-chloropropan-2-yl group. The presence of the chlorine atom in this compound makes it more reactive in certain chemical reactions.
Benzene, (3-chloro-1-propenyl)-: This compound has a propenyl group instead of a propan-2-yl group. The different alkyl groups can lead to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C9H10Cl2 |
|---|---|
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
1-chloro-3-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Cl2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
MMNGNZSJGPWTKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


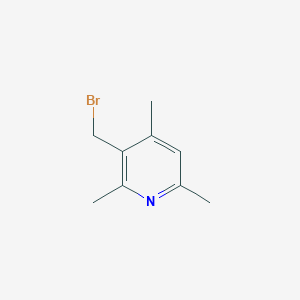
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)
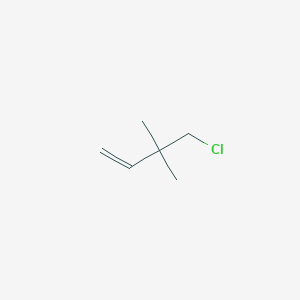
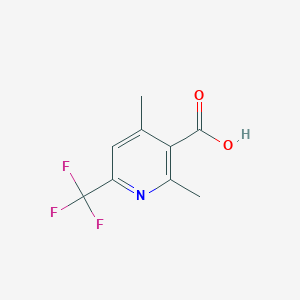
![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)
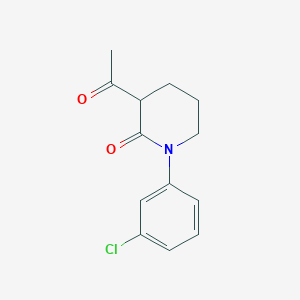

![2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199559.png)
